[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451693
InChI: InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-13-9-8-12-19(24)14-25(17(3)4)22(27)28-15-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-20H,8-9,12-15,23H2,1-4H3/t19?,20-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C22H35N3O3
Molecular Weight: 389.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13451693

Molecular Formula: C22H35N3O3

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C22H35N3O3
Molecular Weight 389.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-13-9-8-12-19(24)14-25(17(3)4)22(27)28-15-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-20H,8-9,12-15,23H2,1-4H3/t19?,20-/m0/s1
Standard InChI Key JRHMFDKPDFGITE-ANYOKISRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidine ring substituted at the 2-position with a methylene group linked to an isopropyl-carbamic acid benzyl ester.

  • An (S)-2-amino-3-methyl-butyryl side chain attached to the piperidine nitrogen, introducing chirality and potential hydrogen-bonding capabilities.

  • A benzyl ester group, which enhances lipophilicity and serves as a protective moiety for the carbamate functionality.

The stereochemistry at the 2-amino-3-methyl-butyryl group ((S)-configuration) is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities.

Spectral and Computational Data

Key identifiers include:

  • IUPAC Name: Benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-propan-2-ylcarbamate.

  • InChIKey: JRHMFDKPDFGITE-ANYOKISRSA-N.

  • Canonical SMILES: CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N.

Hypothetical physicochemical properties, inferred from analogs, suggest moderate water solubility (logP ~3.2) and stability under neutral conditions, with susceptibility to hydrolysis in acidic or basic environments.

Synthesis and Analytical Characterization

Synthetic Strategy

Synthesis likely involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the methylene group at the piperidine 2-position via alkylation or reductive amination.

  • Amino Acid Coupling: Condensation of (S)-2-amino-3-methyl-butyric acid with the piperidine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate in the presence of a base (e.g., triethylamine).

Purification steps may involve column chromatography or recrystallization, with yields dependent on steric hindrance and reaction optimization.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR would resolve the piperidine ring protons (δ 1.4–2.8 ppm), benzyl aromatic signals (δ 7.2–7.4 ppm), and carbamate carbonyls (δ 155–160 ppm).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) could assess purity (>95% target compound).

  • Mass Spectrometry: ESI-MS would confirm the molecular ion peak at m/z 390.5 [M+H]+^+.

Research Findings and Comparative Analysis

Analogous Compounds

  • Piperidine-2-carboxamides: Demonstrated IC50_{50} values of 1.2–8.5 μM against AChE in Alzheimer’s disease models.

  • Benzyl Carbamates: Showed μ-opioid receptor binding affinities (KiK_i = 14–89 nM) in pain management studies .

Hypothetical Activity Data

ParameterValue (Hypothetical)
AChE Inhibition IC50_{50}5.3 μM
LogP3.2
Plasma Stability (t1/2_{1/2})2.4 hours

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